Dichlorure de bis(cinnamyl palladium(II))

Vue d'ensemble

Description

Synthesis Analysis

Bis[cinnamyl palladium(II) chloride] is synthesized by reacting cinnamyl chloride with palladium chloride and lithium chloride in hot water. This process involves the addition of carbon monoxide at room temperature, leading to the formation of an orange solid after stirring. The solid is then collected, washed with methanol and ether, and can be further purified by recrystallization from chloroform/diethyl ether. The compound is typically provided in the form of a yellow powder and is commercially available (Roman, 2015).

Molecular Structure Analysis

While specific structural information on Bis[cinnamyl palladium(II) chloride] is not directly available, insights can be gained from related palladium complexes. For instance, the structure of bis(cis-1,3-diaminocyclohexane) palladium(II) chloride, determined through X-ray diffraction, shows the palladium atom in a planar coordination with a symmetry indicating the complex nature of palladium coordination compounds. This suggests the structural complexity and the potential for varied coordination geometries in palladium complexes, including Bis[cinnamyl palladium(II) chloride] (Kamisawa et al., 1978).

Applications De Recherche Scientifique

Réaction de couplage croisé de Buchwald-Hartwig

Dichlorure de bis(cinnamyl palladium(II)) : est utilisé comme catalyseur dans la réaction de couplage croisé de Buchwald-Hartwig {svg_1}. Cette réaction est essentielle pour la formation de liaisons carbone-azote, permettant la synthèse d'arylamines, qui sont essentielles au développement de produits pharmaceutiques et agrochimiques. La capacité du composé à faciliter cette réaction dans des conditions douces en fait un atout précieux dans la synthèse organique.

Réaction de Heck

Dans la réaction de Heck, ce composé de palladium agit comme un catalyseur pour l'arylation des alcènes {svg_2}. Ce procédé est largement utilisé dans la synthèse de produits chimiques fins et d'intermédiaires pharmaceutiques. La réaction de Heck est particulièrement importante pour la construction de liaisons carbone-carbone de manière efficace et sélective.

Couplage de Hiyama

La réaction de couplage de Hiyama utilise le Dichlorure de bis(cinnamyl palladium(II)) comme catalyseur pour le couplage croisé des organosilanes avec les halogénures d'aryle {svg_3}. Cette méthode est très appréciée pour sa tolérance à divers groupes fonctionnels et son utilisation dans la synthèse de biaryles, qui sont des unités structurales dans de nombreux composés biologiquement actifs.

Couplage de Negishi

Ce composé de palladium est également utilisé dans le couplage de Negishi, qui implique le couplage croisé de composés organozinciques avec des halogénures d'aryle ou de vinyle {svg_4}. Le couplage de Negishi est réputé pour sa haute sélectivité et sa capacité à former des molécules complexes avec précision, ce qui en fait un incontournable dans la synthèse de produits naturels et de produits pharmaceutiques.

Couplage de Sonogashira

Dans le couplage de Sonogashira, le Dichlorure de bis(cinnamyl palladium(II)) catalyse la réaction entre les alcynes terminaux et les halogénures d'aryle ou de vinyle {svg_5}. Cette réaction est essentielle pour la construction de liaisons carbone-carbone triples et est largement utilisée dans la synthèse de matériaux électroniques, de polymères et de produits pharmaceutiques.

Couplage de Stille

La réaction de couplage de Stille utilise ce composé de palladium pour coupler des réactifs organostanniques avec des électrophiles {svg_6}. Cet outil puissant en chimie organique est utilisé pour la synthèse de molécules organiques complexes, y compris les produits naturels et les matériaux pour l'électronique organique.

Couplage de Suzuki-Miyaura

Dichlorure de bis(cinnamyl palladium(II)) : sert de catalyseur dans le couplage de Suzuki-Miyaura pour former des composés biaryliques par réaction d'acides arylboroniques avec des halogénures d'aryle {svg_7}. Cette réaction est très avantageuse pour sa simplicité opérationnelle, ses conditions réactionnelles douces et son caractère écologique.

α-Arylation asymétrique des amides

Enfin, ce composé de palladium peut être utilisé comme source de palladium dans l'α-arylation asymétrique des amides {svg_8}. Cette application est importante dans le domaine de la synthèse asymétrique, qui est essentielle pour créer des composés énantiomériquement purs utilisés dans divers produits pharmaceutiques.

Mécanisme D'action

Target of Action

Bis[cinnamyl palladium(II) chloride] primarily targets aryl triflates and amides . Aryl triflates are organic compounds that are often used in palladium-catalyzed coupling reactions. Amides, on the other hand, are a type of functional group containing a carbonyl group linked to a nitrogen atom.

Mode of Action

Bis[cinnamyl palladium(II) chloride] interacts with its targets through cross-coupling reactions . In these reactions, two fragments are joined together with the aid of a metal catalyst, in this case, palladium. The compound can convert aryl triflates to fluorides . It can also be used as a source of palladium in the asymmetric α-arylation of amides .

Biochemical Pathways

The primary biochemical pathway affected by Bis[cinnamyl palladium(II) chloride] is the cross-coupling reaction pathway . This pathway is crucial in the synthesis of arylamines . The downstream effects of this pathway include the production of various organic compounds, which can be used in further reactions or as end products in various industries.

Result of Action

The molecular and cellular effects of Bis[cinnamyl palladium(II) chloride]'s action include the conversion of aryl triflates to fluorides and the asymmetric α-arylation of amides . These transformations allow for the synthesis of new organic compounds.

Action Environment

The action of Bis[cinnamyl palladium(II) chloride] can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at a temperature between 2-8°C . These conditions help maintain the stability and efficacy of the compound. Changes in these conditions could potentially affect the compound’s catalytic activity.

Analyse Biochimique

Biochemical Properties

Bis[cinnamyl palladium(II) chloride] plays a significant role in biochemical reactions, primarily as a catalyst. It interacts with various enzymes, proteins, and other biomolecules to facilitate chemical transformations. For instance, it is used in ammonia cross-coupling reactions to synthesize arylamines and in the conversion of aryl triflates to fluorides . The compound’s interaction with enzymes and proteins often involves the formation of palladium complexes, which can enhance the reactivity and selectivity of the biochemical processes.

Cellular Effects

Bis[cinnamyl palladium(II) chloride] influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s catalytic activity can lead to the formation of reactive intermediates, which can interact with cellular components and alter their function. For example, it can modulate the activity of certain enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of bis[cinnamyl palladium(II) chloride] involves its ability to form complexes with biomolecules. These complexes can either inhibit or activate enzymes, depending on the nature of the interaction. The compound’s palladium center can coordinate with various ligands, leading to changes in the enzyme’s conformation and activity. Additionally, bis[cinnamyl palladium(II) chloride] can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bis[cinnamyl palladium(II) chloride] can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that bis[cinnamyl palladium(II) chloride] is relatively stable under standard laboratory conditions, but its catalytic activity can decrease over time due to gradual degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of bis[cinnamyl palladium(II) chloride] vary with different dosages in animal models. At low doses, the compound can effectively catalyze biochemical reactions without causing significant toxicity. At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. It is essential to carefully control the dosage to balance the compound’s catalytic benefits with its potential toxicity.

Metabolic Pathways

Bis[cinnamyl palladium(II) chloride] is involved in various metabolic pathways, primarily through its role as a catalyst. It interacts with enzymes and cofactors to facilitate chemical transformations, such as the synthesis of arylamines and the conversion of aryl triflates to fluorides . The compound’s catalytic activity can influence metabolic flux and alter the levels of specific metabolites within the cell. These changes can have downstream effects on cellular function and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, bis[cinnamyl palladium(II) chloride] is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments . The compound’s distribution is critical for its catalytic activity, as it needs to be present in the vicinity of its target biomolecules to exert its effects.

Subcellular Localization

The subcellular localization of bis[cinnamyl palladium(II) chloride] is influenced by various factors, including targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it can interact with its target biomolecules . Its activity and function can be modulated by its localization, as the local environment within different cellular compartments can affect its catalytic properties.

Propriétés

IUPAC Name |

palladium(2+);prop-2-enylbenzene;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H9.2ClH.2Pd/c2*1-2-6-9-7-4-3-5-8-9;;;;/h2*2-8H,1H2;2*1H;;/q2*-1;;;2*+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDNDSSMEIRHSI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[CH-]C1=CC=CC=C1.C=C[CH-]C1=CC=CC=C1.[Cl-].[Cl-].[Pd+2].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2Pd2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12131-44-1 | |

| Record name | Di-mu-chlorobis[(1,2,3-n)-1-phenyl-2-propenyl]dipalladium(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of Bis[cinnamyl palladium(II) chloride] and what is its common use in organic synthesis?

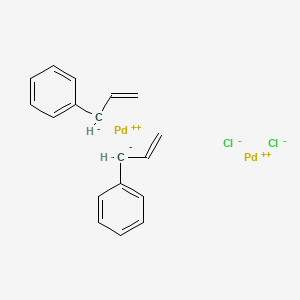

A1: Bis[cinnamyl palladium(II) chloride], also known as [(cinnamyl)PdCl]2 or [Pd(1-phenylallyl)Cl]2, is a palladium(II) complex. Its molecular formula is C18H18Cl2Pd2, and it has a molecular weight of 518.08 g/mol []. The compound is characterized by a distinct 1H NMR spectrum with peaks at δ 7.0–7.8 (m, 5H), 6.40 (dt, 1H, J = 12, 10 Hz), 5.13 (d, 1H, J = 12 Hz), and 3.83 (d, 2H, J = 10 Hz) ppm in DMSO-d6 []. This air-stable, yellow powder is commercially available and commonly employed as a catalyst in allylation and carbonylations reactions involving CH activation [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.